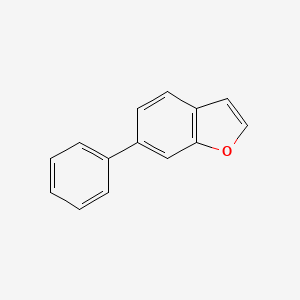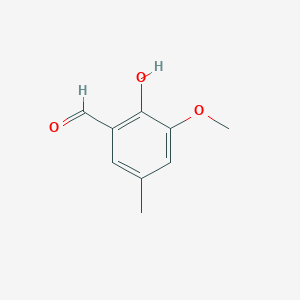![molecular formula C24H20BrN5 B2420597 3-(3-Bromphenyl)-N-(2-Phenylpropyl)-[1,2,3]triazolo[1,5-a]chinazolin-5-amin CAS No. 866870-88-4](/img/structure/B2420597.png)
3-(3-Bromphenyl)-N-(2-Phenylpropyl)-[1,2,3]triazolo[1,5-a]chinazolin-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazoloquinazolinone compounds involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare 1,2,3-triazolo[1,5-a]quinoxaline scaffolds, starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazolinone core, which is a relevant structural template in both natural and synthetic biologically active compounds . The distance between the heterocyclic part and the π-donating phenyl substituent was found to be 3.274 Å, which is 0.13 Å less than the sum of the van der Waals radii .Chemical Reactions Analysis
In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.363. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Übergangsmetallfreie Synthese von 5-Amino-1,2,3-Triazolen
Die Struktur der Verbindung enthält einen Triazolring, der ein vielseitiges Gerüst in der medizinischen Chemie darstellt. Forscher haben eine übergangsmetallfreie Strategie entwickelt, um 5-Amino-1,2,3-Triazole unter Verwendung von Carbodiimiden und Diazoverbindungen zu synthetisieren . Wichtige Punkte sind:
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinon-Derivate
Das einzigartige Ringsystem der Verbindung ermöglicht die einfache Synthese von Derivaten. Ein Eintopf-, Drei-Schritt-Kaskadenprozess liefert Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinon-Derivate mit fünf reaktiven Zentren . Bemerkenswerte Merkmale:
Effiziente Route zu Chinazolin-4(3H)-onen
Die Struktur der Verbindung steht auch mit Chinazolin-4(3H)-onen in Beziehung. Forscher haben eine effiziente Eintopf-Intermolekulare Annulationsreaktion von o-Aminobenzamiden und Thiolen entwickelt . Highlights:
Pharmakologische Aktivität von Triazolopyrimidinen
Triazolopyrimidine zeigen diverse pharmakologische Eigenschaften. Obwohl spezifische Studien zu unserer Verbindung begrenzt sind, ist es wert, ihr Potenzial in der Wirkstoffforschung zu untersuchen .
Zukünftige Richtungen
The triazoloquinazolinone scaffold, to which this compound belongs, has potential for further exploration and optimization due to its versatile moiety and the wide range of biological activities it exhibits . The development of eco-friendly synthetic protocols and the exploration of the reaction scope for introducing functional groups on this structural template are areas of ongoing research .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5/c1-16(17-8-3-2-4-9-17)15-26-23-20-12-5-6-13-21(20)30-24(27-23)22(28-29-30)18-10-7-11-19(25)14-18/h2-14,16H,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXXOBCQKPXBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)
![N-[4-(acetylamino)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2420517.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)


![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)


![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)
![Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate](/img/structure/B2420533.png)
![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)

